molecular formula C14H21NNaO11 B12062661 Chondroitin disaccharide Deltadi-0S sodium salt

Chondroitin disaccharide Deltadi-0S sodium salt

Cat. No.: B12062661
M. Wt: 402.31 g/mol
InChI Key: ZIEOMBVLIDBWRW-UHFFFAOYSA-N
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Description

Chondroitin disaccharide Deltadi-0S sodium salt is a structural unit derived from chondroitin sulfate, a type of glycosaminoglycan. Glycosaminoglycans are long unbranched polysaccharides consisting of repeating disaccharide units. Chondroitin sulfate is composed of alternating units of N-acetylgalactosamine and glucuronic acid. This compound is specifically formed through the enzymatic depolymerization of chondroitin sulfate by chondroitinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chondroitin disaccharide Deltadi-0S sodium salt typically involves the enzymatic depolymerization of chondroitin sulfate. This process uses chondroitinase, an enzyme that cleaves the glycosidic bonds within the chondroitin sulfate polymer, resulting in the formation of disaccharide units .

Industrial Production Methods

Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic treatment with chondroitinase. The resulting disaccharides are then purified and converted to their sodium salt form .

Chemical Reactions Analysis

Types of Reactions

Chondroitin disaccharide Deltadi-0S sodium salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, under mild conditions.

    Substitution: Halogens or alkylating agents, under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of chondroitin disaccharide Deltadi-0S sodium salt involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as chondroitinase, which cleave the glycosidic bonds within the chondroitin sulfate polymer. This interaction helps to regulate the structure and function of glycosaminoglycans, which play a crucial role in various biological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H21NNaO11

Molecular Weight

402.31 g/mol

InChI

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);

InChI Key

ZIEOMBVLIDBWRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O.[Na]

Origin of Product

United States

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